3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide
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Overview
Description
3,4-Dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes methoxy groups, a tetrafluoroethoxy group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 4-(1,1,2,2-tetrafluoroethoxy)aniline.
Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 4-(1,1,2,2-tetrafluoroethoxy)aniline to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties imparted by the methoxy and tetrafluoroethoxy groups.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxy groups might participate in hydrogen bonding or hydrophobic interactions, while the tetrafluoroethoxy group could influence the compound’s overall lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the tetrafluoroethoxy group, making it less lipophilic.
4-(1,1,2,2-Tetrafluoroethoxy)aniline:
3,4,5-Trimethoxybenzamide: Contains an additional methoxy group, which could alter its chemical and biological properties.
Uniqueness
The combination of methoxy and tetrafluoroethoxy groups in 3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide makes it unique. This structural arrangement can impart distinct physical, chemical, and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15F4NO4 |
---|---|
Molecular Weight |
373.30 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H15F4NO4/c1-24-13-8-3-10(9-14(13)25-2)15(23)22-11-4-6-12(7-5-11)26-17(20,21)16(18)19/h3-9,16H,1-2H3,(H,22,23) |
InChI Key |
YGBDJEHSQRGOPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(C(F)F)(F)F)OC |
Origin of Product |
United States |
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